molecular formula C20H16FNOS B3937727 N-(2-fluorophenyl)-4-[(phenylsulfanyl)methyl]benzamide

N-(2-fluorophenyl)-4-[(phenylsulfanyl)methyl]benzamide

Cat. No.: B3937727
M. Wt: 337.4 g/mol
InChI Key: HGXMETNLBFLGNG-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-[(phenylsulfanyl)methyl]benzamide is an organic compound that features a benzamide core substituted with a 2-fluorophenyl group and a phenylsulfanyl methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-[(phenylsulfanyl)methyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-(chloromethyl)benzoic acid with ammonia or an amine under suitable conditions.

    Introduction of the 2-Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the benzamide core.

    Attachment of the Phenylsulfanyl Methyl Group: The phenylsulfanyl methyl group can be attached through a thiol-ene reaction, where a thiol reacts with an alkene in the presence of a radical initiator.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-4-[(phenylsulfanyl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-(2-fluorophenyl)-4-[(phenylsulfanyl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-[(phenylsulfanyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or dipole interactions, while the phenylsulfanyl group can modulate the compound’s lipophilicity and membrane permeability. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-4-[(phenylsulfanyl)methyl]benzamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(2-bromophenyl)-4-[(phenylsulfanyl)methyl]benzamide: Similar structure but with a bromine atom instead of fluorine.

    N-(2-iodophenyl)-4-[(phenylsulfanyl)methyl]benzamide: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

N-(2-fluorophenyl)-4-[(phenylsulfanyl)methyl]benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, binding affinity, and overall biological activity. Fluorine’s small size and high electronegativity can enhance the compound’s stability and interaction with biological targets compared to its halogenated analogs.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-(phenylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNOS/c21-18-8-4-5-9-19(18)22-20(23)16-12-10-15(11-13-16)14-24-17-6-2-1-3-7-17/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXMETNLBFLGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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